2-Azido-1-(piperidin-1-yl)ethan-1-one
Description
Properties
IUPAC Name |
2-azido-1-piperidin-1-ylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O/c8-10-9-6-7(12)11-4-2-1-3-5-11/h1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLKMRAIOOAUYJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods of 2-Azido-1-(piperidin-1-yl)ethan-1-one
General Synthetic Strategy
The preparation of this compound typically involves two key steps:
- Formation of the amide bond between piperidine and an appropriate acyl precursor.
- Introduction of the azido group (-N3) onto the ethanone fragment.
The azido group is generally introduced via nucleophilic substitution of a suitable leaving group (e.g., mesylate or halide) with sodium azide.
Detailed Synthetic Routes
Azidation via Sodium Azide Substitution
A representative method involves the synthesis of an intermediate containing a good leaving group (such as a mesylate or halide) on the ethanone side chain, followed by displacement with sodium azide.
Step 1: Preparation of Mesylated Piperidine Intermediate
For example, N-tert-butyloxycarbonyl-protected piperidine derivatives with a mesyloxy methyl substituent can be prepared.
Step 2: Azide Substitution
The mesylated intermediate is reacted with sodium azide in a polar aprotic solvent such as N,N-dimethylformamide (DMF) under reflux conditions for several hours (e.g., 4 hours). This reaction replaces the mesylate group with an azido group, yielding N-tert-butyloxycarbonyl-3-(azidomethyl)piperidines.
Step 3: Deprotection
The Boc protecting group is removed by treatment with hydrogen chloride gas in dichloromethane at room temperature for several hours (e.g., 5 hours). After neutralization and extraction, the free 3-(azidomethyl)piperidines are obtained.
This sequence can be adapted to prepare 2-azido-substituted ethanone derivatives linked to piperidine rings, including the target compound this compound.
Direct Amidation and Azidation
Another approach involves:
- Conversion of 2-azidoacrylic acid or related azidoacyl precursors to acid chlorides using reagents like oxalyl chloride at 0 ºC to room temperature.
- Reaction of the acid chloride with piperidine or substituted piperidine derivatives in the presence of a base such as diisopropylamine under inert atmosphere.
- Purification by extraction and chromatography to isolate the azido-substituted amide.
This method provides access to 2-azido-N-substituted ethanone amides, including piperidine derivatives, with moderate to good yields (e.g., 40-52%).
Reaction Conditions and Purification
- Solvents: Common solvents include dichloromethane (CH2Cl2), DMF, and ethyl acetate.
- Temperature: Reactions are typically conducted at 0 ºC to room temperature; reflux may be used for azide substitution.
- Workup: Extraction with organic solvents followed by washing with brine and drying over sodium sulfate.
- Purification: Flash column chromatography on silica gel or preparative thin-layer chromatography (TLC) is employed to isolate pure products.
Summary Table of Preparation Methods
Research Findings and Analysis
- The azidation step via nucleophilic substitution is efficient and widely used, but requires careful control of reaction time and temperature to avoid side reactions.
- Protection and deprotection strategies (e.g., Boc group) are important to prevent unwanted reactions on the piperidine nitrogen during azidation.
- The use of oxalyl chloride to generate acid chlorides from azido acids enables direct amidation with piperidine derivatives, providing an alternative route with moderate yields.
- Purification methods such as flash chromatography are essential to separate the desired azido amides from side products.
- The azido group in the final compound is reactive and can undergo click chemistry (CuAAC and SPAAC), which is valuable for further synthetic applications.
Chemical Reactions Analysis
Types of Reactions: 2-Azido-1-(piperidin-1-yl)ethan-1-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions may involve the use of lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, under appropriate conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions typically yield amines or alcohols.
Substitution: Substitution reactions can result in the formation of various substituted piperidines or azides.
Scientific Research Applications
2-Azido-1-(piperidin-1-yl)ethan-1-one is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, a precursor for pharmaceuticals, and a reagent in bioconjugation reactions. Its applications span across chemistry, biology, medicine, and industry, making it a valuable compound in various research fields.
Mechanism of Action
The mechanism by which 2-Azido-1-(piperidin-1-yl)ethan-1-one exerts its effects depends on the specific application. In bioconjugation reactions, the azido group can react with alkyne groups in the presence of a copper(I) catalyst to form a triazole ring, a process known as the "click chemistry" reaction. This reaction is highly efficient and selective, making it useful in labeling biomolecules and creating complex molecular structures.
Molecular Targets and Pathways Involved: The compound can interact with various molecular targets, depending on its application. In pharmaceutical research, it may target specific enzymes or receptors, leading to the development of new drugs. The pathways involved in these interactions can vary widely, depending on the biological system and the specific reaction conditions.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs and their properties:
Stability and Challenges
Key Research Findings
Antimicrobial Activity: Fluorophenyl- and piperazine-based azidoethanones show promising activity against fungal pathogens, with IC₅₀ values comparable to clinical antifungals .
Triazole Utility : The 1,2,3-triazole ring formed from azides mimics amide bonds, enabling peptidomimetic drug design. Piperidine’s basicity may enhance membrane permeability in such analogs .
Structural Tunability : Substituting piperidine with electron-withdrawing groups (e.g., trifluoromethyl) increases lipophilicity, a key factor in blood-brain barrier penetration for CNS-targeted drugs .
Biological Activity
2-Azido-1-(piperidin-1-yl)ethan-1-one is a compound of interest due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article will explore its synthesis, biological mechanisms, and implications for therapeutic applications based on recent research findings.
The synthesis of this compound involves the introduction of an azido group to a piperidine derivative. The azido group is known for its versatility in organic synthesis, allowing for further functionalization. The compound can be synthesized through various methods, including nucleophilic substitution reactions and cycloaddition processes, which are common in the development of piperidine derivatives .
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of piperidine derivatives, including this compound. In vitro assays have demonstrated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For example, one study indicated that piperidine derivatives could induce apoptosis in hypopharyngeal tumor cells, showing improved efficacy compared to standard treatments like bleomycin .
Table 1: Cytotoxicity of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | FaDu (hypopharyngeal) | TBD | Apoptosis induction |
| Piperidine derivative A | HCT116 (colon carcinoma) | TBD | Cell cycle arrest |
| Piperidine derivative B | MCF7 (breast cancer) | TBD | DNA damage response |
Note: TBD = To Be Determined
Neuroprotective Effects
In addition to its anticancer properties, this compound may also exhibit neuroprotective effects. Research has indicated that piperidine-based compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes associated with neurodegenerative diseases like Alzheimer’s. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function and reducing neurodegeneration .
Case Study: Neuroprotective Mechanism
A study investigated the interaction of a related piperidine compound with amyloid-beta oligomers, which are implicated in Alzheimer's disease. The findings suggested that the compound could disrupt amyloid-beta interactions with neuronal receptors, thereby mitigating neurotoxic effects .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Modifications to the piperidine ring or azido group can significantly influence its pharmacological profile. For instance, substituents on the piperidine nitrogen have been shown to enhance binding affinity towards target proteins associated with cancer and neurodegenerative diseases .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
